molecular formula C20H20N4O2 B2727470 N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide CAS No. 1797700-08-3

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide

Cat. No.: B2727470
CAS No.: 1797700-08-3
M. Wt: 348.406
InChI Key: QRWPCQUPAJTEQH-UHFFFAOYSA-N
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Description

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core, a phenyl ring, and a methoxypyrrolidine moiety

Mechanism of Action

Target of Action

The primary targets of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide are currently under investigation. As a complex organic compound, it may interact with multiple biological targets, contributing to its potential therapeutic effects .

Mode of Action

This compound interacts with its targets through a series of biochemical reactions. The specifics of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It is known that compounds with similar structures can influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound significantly impact its bioavailability. These properties, which include how quickly the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted, are crucial for understanding the compound’s pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are currently being studied. These effects are likely to be diverse, given the compound’s complex structure and potential interactions with multiple targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The phenyl ring is then introduced through a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The methoxypyrrolidine moiety is added through nucleophilic substitution reactions, often using methoxypyrrolidine as a nucleophile .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide is unique due to its combination of a quinoxaline core, phenyl ring, and methoxypyrrolidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-17-8-11-24(13-17)16-5-3-15(4-6-16)23-20(25)14-2-7-18-19(12-14)22-10-9-21-18/h2-7,9-10,12,17H,8,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWPCQUPAJTEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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